tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate
Description
Molecular Formula: C₁₅H₂₀BrNO₃ Molecular Weight: 342.24 g/mol CAS Registry Number: EN300-754152 Chirality: Chiral (R-configuration at C2) Structural Features:
- A tert-butyl carbamate group (-NHCO₂tBu) attached to a chiral (2R)-configured carbon.
- A 4-bromo-3-oxo-1-phenylbutan-2-yl backbone, featuring a ketone (3-oxo), bromine substituent (4-Br), and phenyl group (1-phenyl).
This compound is a chiral building block used in organic synthesis, particularly in pharmaceutical intermediates.
Properties
IUPAC Name |
tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNTUEOUWGOIHI-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823806-88-8 | |
| Record name | tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate typically involves multiple steps:
Formation of the Carbamate Group: The initial step often involves the protection of an amine group using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate.
Coupling Reactions: The final step involves coupling the brominated intermediate with a phenyl-substituted butanone derivative under conditions that favor the formation of the desired product. This may involve the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate makes it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Reduction Reactions: The carbonyl group in the compound can undergo reduction to form alcohols. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can be oxidized under specific conditions to introduce additional functional groups, such as hydroxyl or carboxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: Conversion of ketones to secondary alcohols.
Oxidation: Introduction of hydroxyl or carboxyl groups on the phenyl ring.
Scientific Research Applications
Organic Synthesis
- Intermediate in Multi-step Synthesis :
-
Protecting Group for Amines :
- The tert-butyl carbamate group is widely used as a protecting group for amines during multi-step synthesis processes. This protection prevents unwanted reactions, allowing for selective transformations.
Biological and Medicinal Applications
- Potential Biological Activities :
- Mechanism of Action :
Industrial Applications
- Synthesis of Polymers :
Case Study 1: Anticancer Activity
A study explored the anticancer properties of modified derivatives of this compound. The results indicated that specific modifications enhanced cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in oncology .
Case Study 2: Enzyme Inhibition
Research on enzyme inhibition revealed that this compound could inhibit key metabolic enzymes involved in cancer metabolism. The findings suggest that it may serve as a lead compound for developing novel anticancer agents targeting metabolic pathways .
Mechanism of Action
The mechanism by which tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate exerts its effects depends on the specific reactions it undergoes Generally, the carbamate group serves as a protecting group for amines, preventing unwanted reactions during multi-step synthesis
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cycloalkyl Substituents
(a) tert-Butyl 4-Amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-ylcarbamate
- Molecular Backbone : Cyclobutyl group replaces the phenyl ring.
- Functional Groups: Amino (-NH₂), hydroxy (-OH), and oxo (=O) groups at positions 4, 3, and 4, respectively.
- The hydroxy and amino groups enhance hydrogen-bonding capacity, which may influence biological activity or crystallization behavior .
(b) tert-Butyl N-[(1R,2S)-2-Hydroxycyclopentyl]carbamate (CAS 1330069-67-4)
- Molecular Backbone : Cyclopentyl ring instead of phenyl.
- Functional Groups : Hydroxy (-OH) at C2.
- The hydroxy group offers a site for further functionalization (e.g., esterification) .
Analogues with Heteroatom-Containing Backbones
(a) (R)-tert-Butyl-1-(4-Bromo-2-fluoro-N-(prop-2-ynyl)phenylsulfonamido)-3-methylbutan-2-ylcarbamate
- Molecular Formula : C₁₉H₂₆FBrN₂O₄SNa
- Functional Groups : Sulfonamido (-SO₂NH-), fluoro (-F), and propargyl (-C≡CH) groups.
- Key Differences : The sulfonamido group enhances electrophilicity, while the fluoro atom introduces electron-withdrawing effects. The propargyl group enables click chemistry applications. This compound was synthesized via a palladium-catalyzed coupling (73% yield) and characterized by HRMS (m/z 499.0681) .
(b) tert-Butyl N-[(2R)-1-(Oxan-4-yl)-1-oxopropan-2-yl]carbamate (CAS 88072-90-6)
- Molecular Backbone : Tetrahydropyran (oxan-4-yl) replaces phenyl.
- Functional Groups : Ketone (=O) at C1.
- Key Differences : The tetrahydropyran ring introduces an oxygen heteroatom, improving water solubility compared to aromatic analogues. The ketone group may participate in redox reactions or act a directing group in catalysis .
Comparative Data Table
Key Findings and Implications
Reactivity : The bromine atom in the target compound enhances its utility in substitution reactions compared to cyclopentyl or tetrahydropyran analogues, which lack leaving groups.
Solubility : Heteroatom-containing analogues (e.g., tetrahydropyran derivative) exhibit improved solubility in polar solvents, whereas phenyl or cyclobutyl derivatives are more lipophilic.
Synthetic Flexibility : Propargyl and sulfonamido groups (as in ) expand functionalization options, enabling diversification via click chemistry or nucleophilic attacks.
Characterization : HRMS and NMR (¹H, ¹³C) are critical for confirming chiral centers and substituent effects across analogues .
Biological Activity
tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate, with the CAS number 823806-88-8, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a bromo substituent and a carbamate functional group. Its molecular formula is with a molecular weight of approximately 342.23 g/mol. The InChI key for this compound is CNNTUEOUWGOIHI-GFCCVEGCSA-N.
Research indicates that this compound may interact with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. The presence of the bromo group enhances its electrophilicity, potentially allowing it to form covalent bonds with nucleophilic sites on target proteins.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular signaling and metabolic processes.
- Receptor Interaction : The structural features of the compound suggest potential interactions with G-protein coupled receptors (GPCRs), which play critical roles in various physiological responses.
Pharmacological Effects
The biological activity of this compound has been evaluated through various pharmacological assays:
Study 1: Anticancer Properties
A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability through apoptosis induction. The mechanism was linked to the activation of caspase pathways, suggesting its potential as an anticancer agent.
Study 2: Antibacterial Activity
In vitro tests revealed that the compound exhibited antibacterial properties against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined to be within a range that indicates potential for development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
